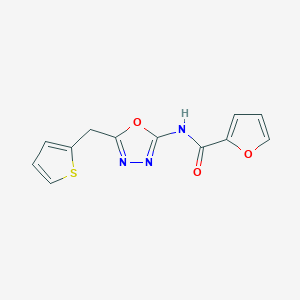

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a furan-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a pharmacophoric scaffold known for its electron-withdrawing properties and metabolic stability, making it prevalent in medicinal chemistry .

Properties

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-11(9-4-1-5-17-9)13-12-15-14-10(18-12)7-8-3-2-6-19-8/h1-6H,7H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJAKLBKWDQYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the thiophene ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the oxadiazole intermediate.

Formation of the furan-2-carboxamide: The final step involves the coupling of the oxadiazole-thiophene intermediate with a furan-2-carboxylic acid derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: It can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for novel polymers.

Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Key Observations:

- Biological Activity: Sulfamoyl-benzamide derivatives (LMM5, LMM11) exhibit potent antifungal activity, while cyanomethyl-substituted oxadiazoles (a4) show insecticidal effects. This highlights the role of substituents in directing bioactivity .

- Thio vs. Carboxamide Linkages : Compounds with thio-acetamide side chains (e.g., 2a) demonstrate antimicrobial activity, whereas carboxamide derivatives (target compound, LMM5) are associated with antifungal applications .

Physicochemical Properties

A comparison of predicted properties (based on and analogous structures):

Key Observations:

- The target compound’s lower molecular weight compared to LMM11 and ’s derivative may improve bioavailability.

- Higher logP values (e.g., LMM11: 3.5) correlate with increased antifungal potency, suggesting the target compound’s logP (~3.0) could balance solubility and activity .

Bioisosteric Replacements

- Oxadiazole vs. Tetrazole/Triazole : Tetrazole-containing compounds () exhibit plant growth regulation, while triazole derivatives () show similar bioactivity. The oxadiazole ring in the target compound may act as a bioisostere for these rings, offering metabolic stability without compromising hydrogen-bonding capacity .

- Thiophene vs. Benzofuran : Benzofuran-oxadiazole hybrids () demonstrate antimicrobial activity, but the thiophene in the target compound introduces sulfur-mediated interactions (e.g., π-stacking), which may alter target specificity .

Biological Activity

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring , an oxadiazole ring , and a furan carboxamide moiety. The synthesis typically involves:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Introduction of the Thiophene Group : This can be done via nucleophilic substitution reactions.

- Amide Coupling : The furan carboxamide is introduced through an amide coupling reaction.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Significant cytotoxic effects have been observed in multiple cancer cell lines.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

The compound's mechanisms of action are multifaceted and include:

- Inhibition of Key Enzymes : The oxadiazole moiety is known to inhibit enzymes crucial for cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that treatment with this compound can lead to increased expression of pro-apoptotic proteins such as p53 and caspase-3 in cancer cells.

- Interaction with Biological Targets : The thiophene and furan components may interact with various cellular receptors and signaling pathways.

Case Studies and Experimental Data

Several studies have reported on the biological activity of compounds related to this compound:

These studies illustrate the compound's potential as a therapeutic agent against various cancers.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(thiophen-2-yl)nicotinamide | Thiophene + Nicotinamide | Antimicrobial |

| 2-(thiophen-2-yl)-1,3,4-oxadiazole | Thiophene + Oxadiazole | Anticancer |

| Benzamide derivatives | Benzamide moiety | Various activities |

The unique combination of thiophene, oxadiazole, and furan groups in this compound contributes to its distinct biological properties.

Q & A

Q. Yield optimization :

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Monitor reactions by TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Use anhydrous solvents (e.g., dry THF) for coupling steps to minimize hydrolysis .

How is the compound’s structure validated, and what spectroscopic techniques are most effective?

Basic

Key techniques include:

- ¹H/¹³C NMR :

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- IR : Stretching bands for amide (1650–1680 cm⁻¹) and oxadiazole (1590–1620 cm⁻¹) .

Advanced : Single-crystal XRD using SHELX software refines bond lengths/angles (e.g., oxadiazole N–N distance ~1.31 Å) .

What biological assays are recommended for initial screening of this compound?

Q. Basic

- Enzyme inhibition :

- Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus and E. coli .

How does the thiophen-2-ylmethyl substituent influence bioactivity compared to analogs?

Q. Advanced

- SAR studies : Replace the thiophene with phenyl or pyridyl groups.

- Data interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with LOX’s hydrophobic pocket .

How are crystallographic data analyzed to resolve molecular conformation?

Q. Advanced

- XRD refinement : Use SHELXL for anisotropic displacement parameters.

- Packing analysis : Identify π-π stacking between thiophene and adjacent aromatic rings (distance ~3.6 Å) .

How to address contradictions in reported biological activity across studies?

Q. Advanced

- Controlled experiments :

- Statistical analysis : Use ANOVA to compare IC₅₀ values across replicates (p <0.05 significance) .

What mechanistic insights explain its enzyme inhibition?

Q. Advanced

How to troubleshoot low yields in the final coupling step?

Q. Advanced

- Cause : Hydrolysis of acyl chloride intermediate.

- Solutions :

- Use fresh DMF as a catalyst.

- Maintain inert atmosphere (N₂/Ar) during coupling.

- Substitute EDCI/HOBt with DCC/DMAP for sterically hindered amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.